2-((4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic system that has garnered attention due to its biological activities and pharmacological properties. The presence of difluoromethyl and isopropyl groups further enhances its chemical characteristics, making it a subject of interest for synthesis and application in drug development.
The compound can be synthesized through various chemical methods, often involving multi-step reactions that incorporate different functional groups. The synthesis typically requires specific reagents and conditions to achieve the desired structure while maintaining the integrity of the pyrazolo[3,4-b]pyridine framework.
This compound is classified as a thioacetic acid derivative due to the presence of a thioether functional group attached to the acetic acid moiety. It falls within the broader category of heterocyclic compounds, specifically those containing nitrogen in their ring structures.
The synthesis of 2-((4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid generally involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
The structural features include a thioether linkage (S), a carboxylic acid group (COOH), and multiple nitrogen atoms within the heterocyclic framework.
The compound can undergo various chemical reactions typical for thioacetic acids and heterocycles:
Reactions involving this compound often require specific catalysts or reagents to facilitate desired transformations while minimizing side reactions. Kinetic studies may also be performed to understand reaction rates and mechanisms.
The mechanism of action for 2-((4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Research into similar compounds suggests potential activity against various biological targets, including those related to cancer and inflammation.
Relevant analyses include thermal stability assessments and solubility tests in various solvents to determine practical handling and storage conditions.
The primary applications of 2-((4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid lie in medicinal chemistry:
The construction of the pyrazolo[3,4-b]pyridine core relies heavily on transition metal-catalyzed C–H functionalization, enabling regioselective derivatization at C4, C6, and N1 positions. Silver(I) trifluoroacetate (10 mol%) with triflic acid (TfOH, 30 mol%) in DMAc at 100°C facilitates 6-endo-dig cyclization between 5-aminopyrazoles and alkynyl aldehydes, achieving 64–84% yields for C6-arylated derivatives [5]. This catalytic system activates C≡C bonds via vinylogous anomeric-based oxidation, where silver coordinates with the alkyne to enhance electrophilicity.
Palladium-based systems excel in direct arylation at C4. Buchwald-Hartwig coupling between 5-bromo-1H-pyrazolo[3,4-b]pyridine and meta-aminobenzoic acid derivatives employs Pd(dba)₂/XPhos catalysts, forming C–N bonds crucial for TRK inhibitor intermediates [1]. For C–H thiolation at C6, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ magnetic MOFs enable solvent-free coupling with thioglycolic acid, leveraging the core’s electron-deficient nature for C6 electrophilicity [7].
Table 1: Catalytic Systems for Pyrazolo[3,4-b]pyridine Functionalization
Reaction Type | Catalyst | Substrate | Yield (%) | Regioselectivity |
---|---|---|---|---|
6-endo-dig Cyclization | Ag(CF₃CO₂)/TfOH | 5-Aminopyrazoles + Alkynyl aldehydes | 64–84 | C6 functionalization |
C–N Coupling | Pd(dba)₂/XPhos | 5-Bromopyrazolopyridine + Anilines | 68–81 | C4 amination |
C–H Thiolation | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Halogenated core + Thioglycolates | 70–78 | C6 thioether |
Difluoromethyl group installation at C4 exploits electrophilic or nucleophilic reagents to enhance metabolic stability and membrane permeability. Electrophilic difluoromethylation employs in situ-generated ClCF₂H from CHClF₂ and base (KOH/DMF), reacting with 4-lithiated intermediates derived from 2-isopropyl-6-bromo-pyrazolo[3,4-b]pyridine at –78°C [8]. Nucleophilic approaches use (difluoromethyl)trimethylsilane (TMSCF₂H) under CuI catalysis, achieving 65–72% yields via radical pathways [8].
Regioselectivity is governed by the pyrazole ring’s electronic asymmetry: C4 exhibits higher electron density than C6, favoring electrophilic attack. DFT calculations confirm a 12.3 kcal/mol energy preference for C4-difluoromethylation over C6 . Challenges include difluorocarbene (:CF₂) side-product formation, mitigated by slow reagent addition below –60°C [8]. Post-functionalization, the difluoromethyl group’s hydrogen-bonding capacity influences kinase inhibitor binding, as validated in TRKA inhibition studies [1].
Table 2: Difluoromethylation Reagents and Conditions
Method | Reagent | Conditions | Yield (%) | By-products |
---|---|---|---|---|
Electrophilic | ClCF₂H/KOH | DMF, –78°C, 2h | 58–65 | :CF₂ oligomers |
Nucleophilic | TMSCF₂H/CuI | DMF, 80°C, N₂ atmosphere | 65–72 | Protodesilylation |
Reductive | BrCF₂COOEt/Zn | THF/H₂O, rt, 12h | 45–50 | Ester hydrolysis |
The C6-thioether linkage in the target compound forms via SₙAr (nucleophilic aromatic substitution), where electron-withdrawing groups at C4 (e.g., difluoromethyl) activate the C6 position for thioglycolate displacement. Kinetic studies reveal the reaction follows second-order kinetics: first-order in halopyrazolopyridine and first-order in thioglycolic acid [1] [5].
Mechanistically, the process involves:
Table 3: Kinetic Parameters for SₙAr Thioetherification
C6 Leaving Group | k₂ (M⁻¹s⁻¹) at 80°C | ΔG‡ (kJ/mol) | Solvent |
---|---|---|---|
Br | 3.2 × 10⁻³ | 92.4 | DMF |
I | 8.7 × 10⁻³ | 87.1 | NMP |
Cl | 1.1 × 10⁻⁴ | 105.6 | DMSO |
Microwave irradiation (150°C, 20 min) accelerates SₙAr 8-fold versus thermal conditions (80°C, 3h), attributed to enhanced dielectric heating of polar intermediates [5]. Solvent selection is critical: DMF or NMP stabilizes the anionic transition state, while protic solvents (e.g., ethanol) promote proton transfer, reducing by-products like disulfides [4].
Solvent-free cyclocondensation techniques minimize purification steps and improve atom economy. Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂-catalyzed three-component reactions between aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-amine, and 3-(cyanoacetyl)indole afford pyrazolo[3,4-b]pyridines at 100°C in 85–92% yields [7]. The magnetic MOF catalyst provides Brønsted acidity (P–OH groups) and Lewis acidity (Cr³⁺ sites), activating carbonyl groups for Knoevenagel-initiated cyclization.
Microwave-assisted strategies enhance efficiency in key steps:
Table 4: Microwave vs. Thermal Synthesis Efficiency
Reaction Step | Conditions | Time | Yield (%) | Energy Use (kJ/mol) |
---|---|---|---|---|
Pyrazole-Pyridine Fusion | Thermal (DMAc, 100°C) | 2h | 64–84 | 180 |
Microwave (300 W, 120°C) | 15 min | 82–89 | 72 | |
C6-Thioether Formation | Thermal (NMP, 80°C) | 3h | 75 | 150 |
Microwave (250 W, 150°C) | 5 min | 93 | 30 |
Solvent-free difluoromethylation uses mechanochemical milling: 2-isopropyl-6-bromopyrazolopyridine, KF, and ClCF₂H ball-mill for 1h (500 rpm), achieving 68% yield with minimal :CF₂ formation [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7